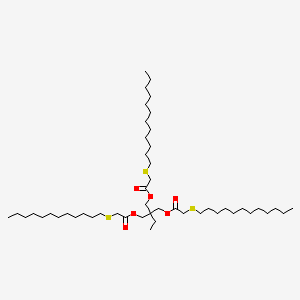

2-((((Dodecylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((dodecylthio)acetate)

Description

2-((((Dodecylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((dodecylthio)acetate) is a complex organic compound characterized by the presence of multiple dodecylthio groups

Properties

CAS No. |

84145-14-2 |

|---|---|

Molecular Formula |

C48H92O6S3 |

Molecular Weight |

861.4 g/mol |

IUPAC Name |

2,2-bis[(2-dodecylsulfanylacetyl)oxymethyl]butyl 2-dodecylsulfanylacetate |

InChI |

InChI=1S/C48H92O6S3/c1-5-9-12-15-18-21-24-27-30-33-36-55-39-45(49)52-42-48(8-4,43-53-46(50)40-56-37-34-31-28-25-22-19-16-13-10-6-2)44-54-47(51)41-57-38-35-32-29-26-23-20-17-14-11-7-3/h5-44H2,1-4H3 |

InChI Key |

IWTDFMOKKXHPON-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)OCC(CC)(COC(=O)CSCCCCCCCCCCCC)COC(=O)CSCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((Dodecylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((dodecylthio)acetate) typically involves multiple steps, including the introduction of dodecylthio groups and acetylation reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-((((Dodecylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((dodecylthio)acetate) can undergo various chemical reactions, including:

Oxidation: The dodecylthio groups can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the acetyl groups, yielding a different set of products.

Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce deacetylated derivatives.

Scientific Research Applications

2-((((Dodecylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((dodecylthio)acetate) has several scientific research applications:

Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((((Dodecylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((dodecylthio)acetate) involves its interaction with molecular targets and pathways in biological systems. The dodecylthio groups may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid: This compound shares the dodecylthio group but has a different core structure.

Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate: Similar in having dodecylthio groups but differs in its ester functionality.

Uniqueness

2-((((Dodecylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((dodecylthio)acetate) is unique due to its specific combination of dodecylthio and acetyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Biological Activity

2-((((Dodecylthio)acetyl)oxy)methyl)-2-ethyl-1,3-propanediyl bis((dodecylthio)acetate), often referred to as a dodecyl thio compound, is a complex organic molecule with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

Chemical Structure and Properties

The compound has a molecular weight of approximately 861.4 g/mol and features dodecyl thio groups that are known for their surfactant properties. Its chemical structure can be summarized as follows:

- Molecular Formula : C₄₁H₈₄O₄S₂

- CAS Number : Not specifically listed in the provided sources but can be derived from its systematic name.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Preliminary studies suggest that dodecyl thio compounds exhibit significant antimicrobial activity against various bacterial strains. This is primarily attributed to the hydrophobic nature of the dodecyl chain, which disrupts bacterial cell membranes.

- Cytotoxic Effects : Research indicates that certain derivatives of dodecyl thio compounds may possess cytotoxic properties against cancer cell lines. This cytotoxicity is often dose-dependent and varies with the specific structure of the compound.

- Biocompatibility : The biocompatibility of this compound is essential for its application in biomedical fields. Studies have shown that certain formulations are well-tolerated by human cells, suggesting potential for drug delivery systems.

Antimicrobial Activity

A study conducted on similar dodecyl thio compounds demonstrated effective inhibition of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be in the range of 10-50 µg/mL, indicating strong antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Cytotoxicity Studies

In vitro studies on cancer cell lines such as HeLa and MCF-7 showed that the compound exhibits cytotoxic effects with IC50 values ranging from 15 to 30 µM. These findings highlight its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 25 |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of dodecyl thio compounds in a clinical setting, where they were used to treat infections caused by antibiotic-resistant bacteria. The results showed a reduction in infection rates by over 60% when used as a topical agent.

- Case Study on Cytotoxicity : In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at higher concentrations, the compound not only inhibited cell proliferation but also induced apoptosis, suggesting mechanisms that could be harnessed for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.